Pterisolic acid E

Description

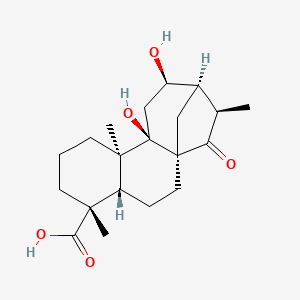

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5R,9R,10R,12R,13R,14R)-10,12-dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-11-12-9-19(15(11)22)8-5-14-17(2,16(23)24)6-4-7-18(14,3)20(19,25)10-13(12)21/h11-14,21,25H,4-10H2,1-3H3,(H,23,24)/t11-,12-,13-,14-,17-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIVAPRKBMMUKE-NBVFGAQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3(C1=O)CCC4C(CCCC4(C3(CC2O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2C[C@]3(C1=O)CC[C@@H]4[C@](CCC[C@]4([C@@]3(C[C@H]2O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101216071 | |

| Record name | Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401419-89-3 | |

| Record name | Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401419-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pterisolic Acid E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid E is a naturally occurring ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. This technical guide provides a comprehensive overview of its physicochemical properties, drawing from available scientific literature. The document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. Key data, including molecular structure, spectral characteristics, and predicted properties, are presented in a structured format. Detailed experimental protocols for its isolation and structure elucidation are also provided. While specific biological activities for this compound have not been extensively reported, the known bioactivities of related ent-kaurane diterpenoids, particularly their anti-inflammatory effects, are discussed to provide a context for potential therapeutic applications.

Introduction

This compound belongs to the ent-kaurane class of diterpenoids, a group of natural products known for their diverse and complex chemical structures and significant biological activities.[1] Isolated from the fern Pteris semipinnata, this compound shares a common molecular framework with other pterisolic acids (A-F) also found in the same plant species.[2] The unique stereochemistry and functional group arrangement of these compounds make them intriguing targets for phytochemical and pharmacological research. This guide focuses on the core physicochemical properties of this compound to facilitate its identification, characterization, and further investigation.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These data are compiled from the primary literature describing its isolation and structure elucidation, as well as from chemical databases.

General and Physical Properties

| Property | Value | Source |

| Appearance | Colorless powder | Wang et al., 2011 |

| Molecular Formula | C₂₀H₃₀O₅ | Wang et al., 2011 |

| Molecular Weight | 350.45 g/mol | MedChemExpress, TargetMol |

| CAS Number | 1401419-89-3 | MedChemExpress, TargetMol |

| Predicted Density | 1.28 ± 0.1 g/cm³ | ChemicalBook |

| Predicted Boiling Point | 539.0 ± 50.0 °C at 760 mmHg | ChemicalBook |

| Melting Point | Not reported | |

| Optical Rotation | [α]²⁷D -53.4 (c 0.12, MeOH) | Wang et al., 2011 |

Solubility

Quantitative solubility data for this compound in various solvents are not extensively reported in the primary literature. However, qualitative information suggests the following:

| Solvent | Solubility | Source |

| Methanol | Soluble | Wang et al., 2011 |

| Chloroform | Soluble | ChemicalBook |

| Dichloromethane | Soluble | BioCrick |

| Ethyl Acetate | Soluble | BioCrick |

| DMSO | Soluble | BioCrick |

| Acetone | Soluble | BioCrick |

Spectral Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of this compound.

| Ion | Observed m/z | Calculated m/z | Formula |

| [M+Na]⁺ | 373.1996 | 373.1991 | C₂₀H₃₀O₅Na |

Source: Wang et al., 2011

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3440 | O-H stretching (hydroxyl groups) |

| 1715 | C=O stretching (ketone) |

| 1689 | C=O stretching (carboxylic acid) |

Source: Wang et al., 2011

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data were crucial for determining the detailed connectivity and stereochemistry of this compound. The spectra were recorded in pyridine-d₅.

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 1.13 | m | |

| 1β | 2.29 | m | |

| 2α | 1.77 | m | |

| 2β | 2.15 | m | |

| 3α | 1.54 | m | |

| 3β | 1.83 | m | |

| 5 | 2.05 | d | 11.5 |

| 6α | 2.03 | m | |

| 6β | 2.21 | m | |

| 7α | 1.63 | m | |

| 7β | 1.89 | m | |

| 11α | 1.79 | m | |

| 11β | 2.07 | m | |

| 12 | 4.61 | br s | |

| 13 | 3.12 | d | 5.5 |

| 14α | 2.01 | m | |

| 14β | 2.50 | m | |

| 16 | 2.89 | d | 11.0 |

| 17a | 1.25 | s | |

| 17b | 1.30 | s | |

| 20 | 1.48 | s |

Source: Wang et al., 2011

| Position | δ (ppm) | Type |

| 1 | 40.1 | CH₂ |

| 2 | 19.3 | CH₂ |

| 3 | 37.8 | CH₂ |

| 4 | 43.8 | C |

| 5 | 56.6 | CH |

| 6 | 22.1 | CH₂ |

| 7 | 39.8 | CH₂ |

| 8 | 54.9 | C |

| 9 | 81.7 | C |

| 10 | 39.4 | C |

| 11 | 20.8 | CH₂ |

| 12 | 78.2 | CH |

| 13 | 49.9 | CH |

| 14 | 36.9 | CH₂ |

| 15 | 222.6 | C |

| 16 | 58.6 | CH |

| 17 | 23.9 | CH₂ |

| 18 | 181.8 | C |

| 19 | 29.4 | CH₃ |

| 20 | 15.8 | CH₃ |

Source: Wang et al., 2011

Experimental Protocols

The following protocols are based on the methods described by Wang et al. (2011) for the isolation and structural characterization of this compound.

Isolation of this compound

Procedure:

-

Air-dried and powdered whole plants of Pteris semipinnata were exhaustively extracted with 95% ethanol at room temperature.

-

The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.

-

The crude extract was suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The EtOAc-soluble fraction was subjected to silica gel column chromatography using a chloroform-methanol (CHCl₃-MeOH) gradient to yield several fractions.

-

Selected fractions were further purified by MCI gel CHP 20P column chromatography with a methanol-water (MeOH-H₂O) gradient.

-

Subsequent purification was carried out on a Sephadex LH-20 column with methanol as the eluent.

-

Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) using a methanol-water mobile phase to afford pure this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods:

-

HR-ESI-MS: To determine the molecular formula.

-

IR Spectroscopy: To identify key functional groups such as hydroxyls, ketones, and carboxylic acids.

-

1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons.

-

2D NMR Spectroscopy (HSQC, HMBC, ROESY): To establish the connectivity between protons and carbons and to determine the relative stereochemistry of the molecule. The key HMBC and ROESY correlations were used to assemble the ent-kaurane skeleton and define the positions of the substituents.

Biological Activity and Potential Signaling Pathways

Currently, there is a lack of specific studies on the biological activities of this compound. However, many ent-kaurane diterpenoids isolated from various Pteris species have demonstrated significant biological effects, particularly anti-inflammatory properties.[1][3]

For instance, several ent-kaurane diterpenoids from Pteris multifida have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and PGE₂ in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells.[1][3] This anti-inflammatory action is associated with the downregulation of cyclooxygenase-2 (COX-2) expression.[1][3]

The general mechanism for the anti-inflammatory activity of many natural products involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are activated by inflammatory stimuli like LPS.

Given its structural similarity to other bioactive ent-kaurane diterpenoids, it is plausible that this compound may also exert anti-inflammatory effects through the inhibition of pathways such as NF-κB and MAPK, thereby reducing the expression of pro-inflammatory genes. However, this remains to be experimentally validated.

Conclusion

This compound is an ent-kaurane diterpenoid with a well-characterized chemical structure. This guide has consolidated the available physicochemical data, including its molecular formula, mass, and detailed NMR and IR spectral information. While experimental data on its melting point and quantitative solubility are currently lacking, the provided information serves as a crucial starting point for any future research. The biological activities of this compound have not yet been explored, but the known anti-inflammatory properties of related compounds from the Pteris genus suggest a promising avenue for pharmacological investigation. Further studies are warranted to fully elucidate the physicochemical properties and therapeutic potential of this natural product.

References

Pterisolic Acid E: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid E is a naturally occurring diterpenoid belonging to the ent-kaurane class of compounds. Its discovery has added to the growing family of complex molecular architectures found in the fern genus Pteris, a source of diverse and biologically active secondary metabolites. This technical guide provides an in-depth overview of the discovery, natural source isolation, and spectroscopic characterization of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of ent-kaurane diterpenoids.

Discovery and Natural Source

This compound was first isolated in 2011 from the whole plants of the fern Pteris semipinnata L., a member of the Pteridaceae family.[1][2] This fern has a history of use in traditional Chinese medicine for treating various ailments, suggesting a rich chemical profile with potential therapeutic properties.[3] The discovery of this compound was part of a broader phytochemical investigation that led to the identification of a series of novel ent-15-oxokauran-19-oic acid derivatives, collectively named pterisolic acids A-F, alongside several known ent-kauranoids.[1]

The structure of this compound was elucidated through extensive spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1]

Experimental Protocols

The isolation and purification of this compound from Pteris semipinnata involves a multi-step process of extraction and chromatography. The following is a detailed experimental protocol based on the original discovery.

Plant Material

The whole plants of Pteris semipinnata were collected, dried, and powdered prior to extraction.[1]

Extraction and Isolation Workflow

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodologies

-

Extraction: The dried and powdered whole plants of Pteris semipinnata (8.5 kg) were extracted with 95% ethanol at room temperature. The solvent was then evaporated under reduced pressure to yield a crude ethanol extract.[1]

-

Fractionation: The crude extract was suspended in water and partitioned successively with ethyl acetate (EtOAc). The resulting EtOAc-soluble fraction was subjected to further purification.

-

Chromatographic Purification: The EtOAc fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest were then subjected to repeated column chromatography using silica gel, Sephadex LH-20, and reverse-phase (RP-18) silica gel to yield pure this compound.

Quantitative Data

The structural elucidation of this compound was accomplished through the analysis of its spectroscopic data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₅ | [1] |

| Molecular Weight | 350.45 g/mol | |

| Appearance | Amorphous powder | |

| Optical Rotation | [α]²³D -45.5 (c 0.55, MeOH) |

Spectroscopic Data

The definitive structural information for this compound was obtained from high-resolution mass spectrometry and NMR spectroscopy.

High-Resolution Mass Spectrometry (HR-ESI-MS):

| Ion | Calculated m/z | Found m/z |

| [M + Na]⁺ | 373.1990 | 373.1996 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR data for this compound were recorded in pyridine-d₅.

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 40.1 (t) | 1.35 (m), 2.17 (m) |

| 2 | 19.1 (t) | 1.79 (m), 1.91 (m) |

| 3 | 38.4 (t) | 1.48 (m), 1.63 (m) |

| 4 | 43.9 (s) | |

| 5 | 56.7 (d) | 1.69 (m) |

| 6 | 74.0 (d) | 4.63 (br d, 11.0) |

| 7 | 44.5 (t) | 1.99 (m), 2.23 (m) |

| 8 | 49.0 (s) | |

| 9 | 55.4 (d) | 2.59 (br s) |

| 10 | 39.5 (s) | |

| 11 | 21.0 (t) | 1.83 (m), 1.95 (m) |

| 12 | 34.1 (t) | 2.01 (m), 2.28 (m) |

| 13 | 43.1 (d) | 3.10 (dd, 11.5, 6.5) |

| 14 | 34.9 (t) | 2.13 (m), 2.41 (m) |

| 15 | 219.9 (s) | |

| 16 | 49.3 (d) | 2.91 (br s) |

| 17 | 18.1 (q) | 1.19 (d, 7.0) |

| 18 | 29.0 (q) | 1.29 (s) |

| 19 | 179.5 (s) | |

| 20 | 17.5 (q) | 1.01 (s) |

Biological Activity and Therapeutic Potential

While the initial publication on the discovery of this compound did not report on its biological activity, subsequent research on related compounds from Pteris semipinnata provides a strong rationale for investigating its therapeutic potential.[1] Several ent-kaurane diterpenoids isolated from this fern have demonstrated significant cytotoxic effects against a panel of human cancer cell lines, including liver, lung, gastric, and nasopharyngeal carcinoma cells.[4][5]

Notably, a structurally related compound, Pterisolic acid G, also isolated from Pteris semipinnata, has been shown to inhibit the viability of human colorectal carcinoma cells and induce apoptosis.[6] Mechanistic studies revealed that Pterisolic acid G exerts its anti-cancer effects, at least in part, by inhibiting the Wnt/β-catenin signaling pathway.[6]

Putative Signaling Pathway Inhibition

The demonstrated activity of Pterisolic acid G against the Wnt/β-catenin pathway suggests a potential mechanism of action for other pterisolic acids, including this compound. The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

Caption: Putative inhibition of the Wnt/β-catenin pathway by this compound.

Given the structural similarities among the pterisolic acids, it is plausible that this compound may also exhibit cytotoxic and anti-proliferative activities. Further investigation into the biological effects of this compound is warranted to explore its potential as a lead compound for the development of novel anti-cancer therapeutics. The detailed isolation and characterization data provided in this guide will facilitate such future research endeavors.

References

- 1. scispace.com [scispace.com]

- 2. Pteris semipinnata L.| BioCrick [biocrick.com]

- 3. Inhibition of breast cancer cell growth by the Pteris semipinnata extract ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Comparison of the cytotoxicity of five constituents from Pteris semipinnata L. in vitro and the analysis of their structure-activity relationships] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 6. Pteisolic acid G, a novel ent-kaurane diterpenoid, inhibits viability and induces apoptosis in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Pterisolic Acid E: A Technical Guide

For Immediate Release

Kunming, China – A comprehensive technical guide detailing the spectroscopic data for Pterisolic acid E, a novel ent-kaurane diterpenoid, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) data, crucial for the identification and characterization of this natural product.

This compound was isolated from the fern Pteris semipinnata, a plant with a history in traditional medicine. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, the results of which are presented herein.

Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Table 1: NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | ¹³C NMR (100 MHz, δc) | ¹H NMR (400 MHz, δH, J in Hz) |

| 1 | 40.2 (t) | 1.22 (m), 1.94 (m) |

| 2 | 19.8 (t) | 1.65 (m), 1.88 (m) |

| 3 | 38.8 (t) | 1.18 (m), 1.50 (m) |

| 4 | 44.2 (s) | |

| 5 | 57.3 (d) | 1.15 (m) |

| 6 | 23.0 (t) | 1.58 (m), 1.70 (m) |

| 7 | 40.1 (t) | 1.35 (m), 1.60 (m) |

| 8 | 55.4 (s) | |

| 9 | 61.4 (d) | 1.80 (m) |

| 10 | 40.4 (s) | |

| 11 | 71.9 (d) | 4.10 (brs) |

| 12 | 34.5 (t) | 1.90 (m), 2.15 (m) |

| 13 | 46.8 (d) | 2.55 (m) |

| 14 | 38.2 (t) | 2.25 (m), 2.35 (m) |

| 15 | 218.9 (s) | |

| 16 | 49.0 (d) | 2.70 (m) |

| 17 | 29.5 (q) | 1.10 (d, 6.8) |

| 18 | 29.2 (q) | 1.25 (s) |

| 19 | 182.0 (s) | |

| 20 | 18.0 (q) | 0.95 (s) |

Data sourced from Wang et al., 2011.[1]

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass Analyzed | Observed m/z | Calculated m/z | Formula |

| HR-ESI-MS | Positive | [M+Na]⁺ | 373.1996 | 373.1990 | C₂₀H₃₀O₅Na |

Data sourced from Wang et al., 2011.[1]

Infrared (IR) and Ultraviolet (UV) Spectroscopic Data

The primary literature describing the isolation of this compound did not report specific IR or UV spectroscopic data.

Experimental Protocols

The spectroscopic data presented were obtained following established experimental procedures for the isolation and characterization of natural products.

Isolation and Purification

The dried and powdered whole plants of Pteris semipinnata were extracted with 95% ethanol at room temperature. The resulting crude extract was subjected to repeated column chromatography on silica gel, MCI gel CHP 20P, and Sephadex LH-20 to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the solvent signals of CD₃OD (δH 3.30; δC 49.0).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a VG Auto-Spec-3000 spectrometer.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

References

The Putative Biosynthetic Pathway of Pterisolic Acid E in Pteris semipinnata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid E, an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata, belongs to a class of natural products with significant biological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated in its native organism, this technical guide outlines a putative pathway based on the well-established biosynthesis of the ent-kaurane scaffold. This document provides a comprehensive overview of the proposed enzymatic steps, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the formation of the ent-kaurane core and subsequent oxidative modifications. Detailed, standard experimental protocols for the characterization of the proposed enzymes are also presented to facilitate further research in this area. This guide is intended to serve as a foundational resource for researchers interested in the biosynthesis of this compound and other related diterpenoids, with potential applications in synthetic biology and drug development.

Introduction

Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). Among these, the ent-kaurane diterpenoids are characterized by a tetracyclic ring system and are precursors to the gibberellin plant hormones. Many ent-kaurane diterpenoids also exhibit a wide range of biological activities, making them attractive targets for pharmacological research. This compound, isolated from the fern Pteris semipinnata, is an example of such a compound. Understanding its biosynthetic pathway is crucial for enabling its sustainable production through metabolic engineering and for the discovery of novel derivatives with improved therapeutic properties.

This guide details the proposed biosynthetic pathway of this compound, drawing parallels with known diterpenoid biosynthetic pathways in other plant species. It also provides standardized experimental methodologies to enable the identification and characterization of the specific enzymes involved in Pteris semipinnata.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following key stages, originating from the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the synthesis of the universal diterpene precursor, GGPP.

Stage 1: Formation of the Diterpene Precursor

The initial steps of terpenoid biosynthesis are highly conserved across the plant kingdom. The MEP pathway, located in the plastids, synthesizes the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, the C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP).

Stage 2: Cyclization to the ent-Kaurane Skeleton

The formation of the characteristic tetracyclic ent-kaurane skeleton from the linear GGPP is catalyzed by two key classes of diterpene synthases (diTPSs):

-

ent-Copalyl Diphosphate Synthase (CPS): This class II diTPS catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene Synthase (KS): This class I diTPS utilizes the ent-CPP produced by CPS and catalyzes a further series of cyclizations and rearrangements to generate the tetracyclic hydrocarbon, ent-kaurene.

Stage 3: Oxidative Modifications

Following the formation of the ent-kaurene backbone, a series of oxidative modifications are required to produce this compound. These reactions are typically catalyzed by cytochrome P450-dependent monooxygenases (CYPs) and other oxidative enzymes. Based on the structure of this compound, the following modifications of the ent-kaurene scaffold are proposed:

-

Hydroxylations: Introduction of hydroxyl groups at specific positions on the ent-kaurane ring system.

-

Oxidations: Further oxidation of hydroxyl groups to form ketones or carboxylic acids.

The precise sequence and the specific CYPs involved in the biosynthesis of this compound in Pteris semipinnata remain to be experimentally determined.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is no publicly available quantitative data, such as enzyme kinetic parameters or metabolite concentrations, for the specific biosynthetic pathway of this compound in Pteris semipinnata. The following table provides a template for the types of quantitative data that need to be generated through experimental studies.

| Enzyme | Substrate | Product(s) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| PsCPS | GGPP | ent-CPP | - | - | - | TBD |

| PsKS | ent-CPP | ent-Kaurene | - | - | - | TBD |

| PsCYP (specific isoforms) | ent-Kaurene, Intermediates | Hydroxylated intermediates | - | - | - | TBD |

Ps refers to Pteris semipinnata. TBD: To be determined.

Experimental Protocols

To elucidate the proposed biosynthetic pathway of this compound, a series of experimental procedures are required. The following sections provide detailed methodologies for the key experiments.

Identification of Candidate Genes

Candidate genes encoding ent-CPS, ent-KS, and CYPs can be identified from a transcriptome dataset of Pteris semipinnata.

Protocol: Transcriptome Sequencing and Analysis

-

RNA Extraction: Extract total RNA from various tissues of Pteris semipinnata (e.g., young leaves, mature leaves, roots) using a suitable RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

-

De Novo Assembly and Annotation: Assemble the sequencing reads into a transcriptome and annotate the resulting transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot).

-

Identification of Candidate Genes: Search the annotated transcriptome for transcripts showing high sequence similarity to known ent-CPS, ent-KS, and plant CYP sequences.

Caption: Workflow for candidate gene identification.

Functional Characterization of Candidate Enzymes

The function of the identified candidate genes can be confirmed through heterologous expression and in vitro enzyme assays.

Protocol: Heterologous Expression in E. coli

-

Gene Cloning: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into a suitable bacterial expression vector (e.g., pET-28a(+)).

-

Transformation: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed E. coli cells and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Protocol: In Vitro Enzyme Assays

-

ent-CPS Assay:

-

Prepare a reaction mixture containing the purified candidate CPS, GGPP, and a suitable buffer with Mg²⁺.

-

Incubate the reaction and then treat with a phosphatase to hydrolyze the diphosphate group.

-

Extract the resulting diterpene alcohol with an organic solvent (e.g., hexane).

-

Analyze the product by gas chromatography-mass spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of ent-copalol.

-

-

ent-KS Assay:

-

Prepare a reaction mixture containing the purified candidate KS, ent-CPP (produced enzymatically or chemically synthesized), and a suitable buffer with Mg²⁺.

-

Extract the resulting diterpene hydrocarbon with an organic solvent.

-

Analyze the product by GC-MS and compare with an authentic standard of ent-kaurene.

-

-

CYP Assays:

-

Reconstitute the purified candidate CYP with a cytochrome P450 reductase in a lipid-based system (e.g., liposomes).

-

Add the substrate (ent-kaurene or a downstream intermediate) and NADPH.

-

Extract the products and analyze by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to identify hydroxylated or further oxidized products.

-

Caption: Workflow for enzyme functional characterization.

Conclusion and Future Perspectives

This technical guide provides a foundational framework for investigating the biosynthesis of this compound in Pteris semipinnata. The proposed pathway, based on the well-characterized biosynthesis of ent-kaurane diterpenoids, offers a clear roadmap for future research. The detailed experimental protocols provided herein are intended to empower researchers to identify and functionally characterize the specific enzymes involved.

The successful elucidation of the this compound biosynthetic pathway will not only advance our fundamental understanding of terpenoid metabolism in ferns but also open up new avenues for the biotechnological production of this and other valuable diterpenoids. Future work should focus on obtaining transcriptome and metabolome data from Pteris semipinnata to identify the specific genes and intermediates of the pathway. Subsequent functional characterization of these genes will provide the necessary components for metabolic engineering efforts aimed at the sustainable production of this compound and its derivatives for potential pharmaceutical applications.

Pterisolic Acid E: A Comprehensive Technical Guide to its Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid E is a naturally occurring diterpenoid belonging to the ent-kaurane class. Isolated from the fern Pteris semipinnata, its chemical structure has been elucidated as ent-9α,12α-dihydroxy-15-oxo-16β(H)-kauran-19-oic acid. This technical guide provides a detailed overview of the structural elucidation and characterization of this compound, compiling available spectroscopic data and outlining the experimental methodologies for its isolation and analysis. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.

Introduction

Natural products continue to be a significant source of novel chemical entities with diverse biological activities. The ent-kaurane diterpenoids, a class of tetracyclic diterpenes, are known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities. This compound, a member of this class, was first isolated from the fern Pteris semipinnata, a plant used in traditional medicine. The elucidation of its complex stereochemistry and functional group arrangement is crucial for understanding its structure-activity relationships and for guiding synthetic and semi-synthetic efforts.

Isolation of this compound

The isolation of this compound from its natural source, Pteris semipinnata, involves a multi-step extraction and chromatographic purification process. The general workflow for isolating ent-kaurane diterpenoids from this plant is outlined below.

General Experimental Protocol

-

Extraction: The dried and powdered aerial parts of Pteris semipinnata are typically extracted exhaustively with a polar solvent, such as ethanol or methanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. The ent-kaurane diterpenoids are typically enriched in the chloroform and ethyl acetate fractions.

-

Column Chromatography: The bioactive fractions are subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate).

-

Further Purification: Fractions containing this compound are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule.

Experimental Protocol: HR-ESI-MS analysis is performed by dissolving a sample of this compound in a suitable solvent (e.g., methanol) and infusing it into the mass spectrometer. The instrument is operated in positive or negative ion mode to detect the molecular ion peak.

Data: The HR-ESI-MS data for this compound shows a molecular ion peak that corresponds to the molecular formula C₂₀H₃₀O₅.

| Parameter | Value |

| Molecular Formula | C₂₀H₃₀O₅ |

| Molecular Weight | 350.45 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for elucidating its complete structure. The ¹H and ¹³C NMR data for this compound were recorded in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

Experimental Protocol: A small amount of purified this compound is dissolved in a deuterated solvent containing a known internal standard (e.g., tetramethylsilane, TMS). ¹H NMR, ¹³C NMR, and various 2D NMR experiments (such as COSY, HSQC, and HMBC) are then performed on a high-field NMR spectrometer.

¹H and ¹³C NMR Spectroscopic Data:

While the full, detailed NMR data tables from the primary literature are not publicly available, the reported structure of ent-9α,12α-dihydroxy-15-oxo-16β(H)-kauran-19-oic acid allows for the prediction of key chemical shifts and structural features. The following table summarizes the expected ¹³C NMR chemical shifts for the core structure of this compound, based on data for similar ent-kaurane diterpenoids.

| Carbon No. | Expected Chemical Shift (δc, ppm) | Carbon No. | Expected Chemical Shift (δc, ppm) |

| 1 | 39-41 | 11 | 20-22 |

| 2 | 18-20 | 12 | 70-75 (C-OH) |

| 3 | 37-39 | 13 | 45-48 |

| 4 | 43-45 | 14 | 25-28 |

| 5 | 55-57 | 15 | 215-220 (C=O) |

| 6 | 21-23 | 16 | 50-55 |

| 7 | 40-42 | 17 | 15-18 |

| 8 | 44-46 | 18 | 28-30 |

| 9 | 75-80 (C-OH) | 19 | 180-185 (COOH) |

| 10 | 38-40 | 20 | 15-18 |

Note: These are approximate chemical shift ranges based on related compounds. The actual values may vary.

The structural elucidation process relies on the interpretation of various NMR experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Indicates the number of unique carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl, carboxyl).

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Preliminary Cytotoxicity Screening of Compounds from Pteris semipinnata

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific preliminary cytotoxicity data for Pterisolic acid E. This guide therefore focuses on the well-documented cytotoxic compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (hereafter referred to as 5F) , which is also isolated from the medicinal plant Pteris semipinnata. The methodologies and data presented for 5F can serve as a valuable reference for designing and interpreting cytotoxicity studies of other related natural products.

Introduction

The fern Pteris semipinnata L. is a traditional Chinese herb that has been investigated for its potential antitumor properties.[1] Several bioactive compounds have been isolated from this plant, with some exhibiting significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of one such compound, 5F, a diterpenoid that has demonstrated promising anticancer activity.[2][3]

Quantitative Cytotoxicity Data

The cytotoxic activity of 5F has been evaluated against a range of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. The IC50 values for 5F after 72 hours of treatment are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HepG2 | Human Liver Adenocarcinoma | Not explicitly quantified in the provided search result, but cytotoxicity was observed to be dose-dependent. |

| SPC-A-1 | Human Lung Adenocarcinoma | 0.115 ± 0.022 |

| MGC-803 | Human Gastric Adenocarcinoma | 0.590 ± 0.032 |

| CNE-2Z | Human Nasopharyngeal Carcinoma | 0.328 ± 0.066 |

| BEL-7402 | Human Liver Adenocarcinoma | 0.221 ± 0.058 |

| MDA-MB-231 | Human Breast Adenocarcinoma | Not explicitly quantified, but apoptosis was induced at concentrations of 5, 10, 20, and 40 µg/ml. |

| MCF-7 | Human Breast Adenocarcinoma | Not explicitly quantified, but apoptosis was induced at concentrations of 5, 10, 20, and 40 µg/ml. |

| SK-BR-3 | Human Breast Adenocarcinoma | Not explicitly quantified, but apoptosis was induced at concentrations of 5, 10, 20, and 40 µg/ml. |

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used for cytotoxicity screening.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., HepG2, SPC-A-1, MGC-803, CNE-2Z, BEL-7402, MDA-MB-231, MCF-7, SK-BR-3) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/mL and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound (5F) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations (e.g., 0, 5, 10, 20, 40, 80 mg/L) in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay Procedure

-

MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well.

-

Incubation: The plates are incubated for an additional 4 hours at 37°C in a CO2 incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or a solution of 2-propanol with 5% formic acid) is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the MTT-based cytotoxicity screening workflow.

Caption: Workflow for MTT-based cytotoxicity screening.

Signaling Pathway

Studies on the mechanism of action of 5F indicate that it induces apoptosis in cancer cells through a mitochondria-dependent pathway.[3] This involves the regulation of key apoptosis-associated proteins.

Caption: Proposed apoptotic signaling pathway of 5F.

Conclusion

The available data strongly suggest that compounds isolated from Pteris semipinnata, such as 5F, possess significant cytotoxic properties against a variety of cancer cell lines. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis through the mitochondrial pathway. Further investigation into these compounds, including this compound, is warranted to fully elucidate their therapeutic potential in oncology. The experimental framework provided in this guide offers a solid foundation for conducting such preliminary cytotoxic evaluations.

References

- 1. [Comparison of the cytotoxicity of five constituents from Pteris semipinnata L. in vitro and the analysis of their structure-activity relationships] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of breast cancer cell growth by the Pteris semipinnata extract ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Apoptosis effect and mechanism of 5F from Pteris semipinnata on HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]

Pterisolic Acid E: A Technical Guide to Solubility in Organic Solvents for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Pterisolic acid E, a natural product isolated from Pteris semipinnata.[1] This document is intended to be a valuable resource for researchers in drug discovery and development, offering detailed experimental protocols for solubility determination and insights into its potential biological activities.

Introduction to this compound

This compound is a pterosin, a class of sesquiterpenoids known for their presence in ferns of the Pteris genus. The anti-inflammatory properties of extracts from Pteris species have been documented, suggesting the therapeutic potential of their constituent compounds.[2][3][4] Notably, compounds isolated from Pteris semipinnata have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1] Given its structural class, this compound is a compound of interest for its potential anti-inflammatory effects. A comprehensive understanding of its solubility is critical for advancing its preclinical and pharmaceutical development.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, preliminary information suggests its solubility in dimethyl sulfoxide (DMSO). An in vivo formulation example indicates that a concentration of at least 40 mg/mL in DMSO is achievable.

To facilitate further research and development, this guide provides a standardized experimental protocol for determining the solubility of this compound in various organic solvents. The following table is presented as a template for researchers to populate with their experimental findings.

Table 1: Solubility of this compound in Common Organic Solvents

| Organic Solvent | Polarity Index | Dielectric Constant (20°C) | Experimental Solubility (mg/mL) at 25°C |

| Polar Protic Solvents | Data to be determined | ||

| Methanol | 5.1 | 32.70 | Data to be determined |

| Ethanol | 4.3 | 24.55 | Data to be determined |

| Polar Aprotic Solvents | Data to be determined | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | ≥ 40 |

| Acetone | 5.1 | 20.7 | Data to be determined |

| Acetonitrile | 5.8 | 37.5 | Data to be determined |

| Non-Polar Solvents | Data to be determined | ||

| Dichloromethane (DCM) | 3.1 | 8.93 | Data to be determined |

| Ethyl Acetate | 4.4 | 6.02 | Data to be determined |

Note: Polarity Index and Dielectric Constant values are provided for reference and can be found in standard chemical literature.[5][6]

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).[7][8][9]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The exact amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C) and agitate for 24-72 hours to allow the solution to reach equilibrium.[7]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Centrifuge the vial to further separate the solid from the supernatant.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered saturated solution with the same organic solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve. A reverse-phase C18 column is often suitable for this type of analysis, with a mobile phase consisting of a mixture of water (with 0.1% formic acid) and an organic solvent like acetonitrile (with 0.1% formic acid).[10][11]

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in mg/mL.

-

Figure 1. Workflow for determining the equilibrium solubility of this compound.

Potential Biological Activity: Inhibition of the NF-κB Signaling Pathway

This compound belongs to the pterosin class of compounds, and other members of this class isolated from Pteris semipinnata have demonstrated anti-inflammatory activity through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.[12][13]

The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes involved in inflammation (e.g., COX-2, iNOS).[12] Pterosins may exert their anti-inflammatory effects by interfering with this cascade, potentially by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.[12]

References

- 1. Three new pterosins from Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti Inflammatory Activity of Selected Pteridophytes from Western Ghats - MedCrave online [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solvent Physical Properties [people.chem.umass.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. benchchem.com [benchchem.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. who.int [who.int]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of the NF-kappaB signaling pathway mediates the anti-inflammatory effects of petrosaspongiolide M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ursolic acid inhibits nuclear factor-κB signaling in intestinal epithelial cells and macrophages, and attenuates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Pterisolic Acid E Under Various pH Conditions: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the stability of Pterisolic acid E, a diterpenoid isolated from Pteris semipinnata, under various pH conditions.[1][2] At present, there is a notable absence of specific studies in publicly available scientific literature detailing the degradation kinetics or pH-stability profile of this compound. Consequently, this document provides a comprehensive, albeit generalized, framework for researchers to design and execute stability studies for this compound. The methodologies outlined are based on established principles of pharmaceutical stability testing.[3][4][5]

Hypothetical Data Summary

In the absence of experimental data for this compound, the following table illustrates how quantitative data on pH stability could be presented. This hypothetical data assumes a study has been conducted to determine the remaining percentage of this compound over a 24-hour period at 37°C in various pH buffers.

| pH | Time (hours) | This compound Remaining (%) | Half-life (t½) (hours) |

| 2.0 | 0 | 100 | > 24 |

| 6 | 98.5 | ||

| 12 | 97.1 | ||

| 24 | 94.2 | ||

| 4.0 | 0 | 100 | > 24 |

| 6 | 99.2 | ||

| 12 | 98.4 | ||

| 24 | 96.8 | ||

| 7.0 | 0 | 100 | > 24 |

| 6 | 99.5 | ||

| 12 | 99.0 | ||

| 24 | 98.1 | ||

| 9.0 | 0 | 100 | 18.5 |

| 6 | 84.3 | ||

| 12 | 71.0 | ||

| 24 | 50.4 | ||

| 12.0 | 0 | 100 | 4.2 |

| 6 | 40.2 | ||

| 12 | 16.1 | ||

| 24 | 2.6 |

Experimental Protocols

A robust assessment of pH stability requires a well-defined experimental protocol. The following sections detail a generalized methodology that can be adapted for this compound.

Materials and Reagents

-

This compound reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Buffer salts (e.g., phosphate, citrate, borate) for preparing a range of pH buffers

-

Hydrochloric acid and sodium hydroxide for pH adjustment

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

C18 HPLC column or other suitable stationary phase

Preparation of Solutions

-

Buffer Preparation: Prepare a series of buffer solutions covering a physiologically and pharmaceutically relevant pH range (e.g., pH 2, 4, 7, 9, and 12).

-

Stock Solution: Accurately prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.

Stability Study Execution

-

Sample Preparation: For each pH condition, dilute the this compound stock solution with the respective buffer to a final, known concentration.

-

Incubation: Incubate the prepared samples in a temperature-controlled environment (e.g., 37°C).

-

Time Points: Collect aliquots from each sample at predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours).

-

Sample Quenching: Immediately halt potential degradation in the collected aliquots, if necessary, by adjusting the pH to a more stable range or by freezing.

Analytical Method

A validated, stability-indicating analytical method is crucial. HPLC is the most common technique for this purpose.

-

Method Development: Develop an HPLC method capable of separating this compound from its potential degradation products.

-

Validation: Validate the analytical method for parameters such as specificity, linearity, accuracy, and precision.

-

Analysis: Analyze the collected samples to quantify the concentration of this compound remaining at each time point.

Logical Workflow and Visualization

The following diagrams illustrate the logical flow of a pH stability study and a potential degradation pathway.

Caption: A logical workflow for conducting a pH stability study.

While no specific degradation pathways for this compound have been documented, a hypothetical pathway can be conceptualized for visualization purposes.

Caption: A conceptual diagram of potential degradation pathways.

Signaling Pathways

Currently, there is no published research linking this compound to specific signaling pathways. General studies on other natural products often investigate their effects on pathways related to inflammation (e.g., NF-κB), cell survival (e.g., PI3K/Akt), and apoptosis (e.g., caspase activation).[6][7][8][9][10] Future research on the biological activity of this compound would be necessary to elucidate its interactions with any cellular signaling cascades.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ema.europa.eu [ema.europa.eu]

- 5. www3.paho.org [www3.paho.org]

- 6. The signaling pathways involved in metabolic regulation and stress responses of the yeast-like fungi Aureobasidium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ferulic Acid: Signaling Pathways in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multiple signaling pathways involved in the metabolic effects of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling pathways in insulin action: molecular targets of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of treatment-induced changes in signaling pathways in gastrointestinal stromal tumors using transcriptomic data - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pterisolic Acid E

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Pterisolic acid E in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

This compound is a natural compound isolated from Pteris semipinnata.[1] As interest in the therapeutic potential of natural products continues to grow, robust and reliable analytical methods for the quantification of such compounds are crucial for research, quality control, and pharmacokinetic studies. This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is demonstrated to be linear, accurate, precise, and sensitive, making it suitable for a range of applications in drug discovery and development.

Experimental

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are optimized for the separation and quantification of this compound.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity LC System or equivalent[2] |

| Detector | Diode Array Detector (DAD)[2] |

| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size)[2] |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (75:25 v/v)[3] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C[4] |

| Detection Wavelength | 210 nm (as triterpenoids often lack strong chromophores)[4] |

| Run Time | 10 minutes |

A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Extraction: Weigh 1.0 g of dried and powdered plant material containing this compound. Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.[5]

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.[5]

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.[6]

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.[7]

-

Supernatant Collection: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[8]

The linearity of the method was evaluated by analyzing a series of this compound standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data for this compound Quantification

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 5 | 150234 |

| 10 | 301567 |

| 20 | 603125 |

| 40 | 1205489 |

| 60 | 1808234 |

| 80 | 2410987 |

| Correlation Coefficient (r²) | 0.9995 |

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution (20 µg/mL) were performed on the same day and on three different days.

Table 3: Precision Data for this compound Quantification

| Precision Type | Mean Peak Area | Standard Deviation | % RSD |

| Intra-day (n=6) | 602987 | 7235 | 1.20% |

| Inter-day (n=3) | 604123 | 9061 | 1.50% |

The acceptance criterion for %RSD is typically less than 2%.[4]

The accuracy of the method was assessed by a recovery study using the standard addition method. A known amount of this compound was spiked into a blank matrix at three different concentration levels.

Table 4: Accuracy (Recovery) Data for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | % RSD (n=3) |

| 10 | 9.85 | 98.5% | 1.8% |

| 20 | 20.34 | 101.7% | 1.5% |

| 40 | 39.68 | 99.2% | 1.2% |

Acceptable recovery is generally within 80-120%.

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 * (Standard Deviation of the Response / Slope)[9] LOQ = 10 * (Standard Deviation of the Response / Slope)[9]

Table 5: LOD and LOQ for this compound

| Parameter | Value |

| LOD | 0.5 µg/mL |

| LOQ | 1.5 µg/mL |

Workflow and Diagrams

The following diagrams illustrate the experimental workflow for the quantification of this compound.

Caption: Overall HPLC workflow for this compound quantification.

Caption: Key parameters for HPLC method validation.

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quantification of this compound in various samples. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the field of natural product chemistry and drug development. The validation data presented herein demonstrates the suitability of the method for its intended purpose.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nacalai.com [nacalai.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. cores.emory.edu [cores.emory.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. japsonline.com [japsonline.com]

Protocol for the Extraction and Purification of Pterisolic Acid E from Pteris semipinnata

Application Note

Pterisolic acid E is a naturally occurring ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. This class of compounds has garnered significant interest within the scientific community due to a wide range of potential therapeutic activities, including anti-inflammatory and cytotoxic effects. This document provides a detailed protocol for the extraction, purification, and characterization of this compound for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined herein are based on established principles of phytochemical analysis and are designed to yield this compound of high purity suitable for further biological and chemical investigation.

Plant Material and Extraction

The primary source material for the isolation of this compound is the whole plant of Pteris semipinnata.

Table 1: Plant Material and Initial Extraction Parameters

| Parameter | Description |

| Plant Material | Whole plants of Pteris semipinnata |

| Initial State | Air-dried and powdered |

| Initial Mass | 8.5 kg |

| Extraction Solvent | 95% Ethanol (EtOH) |

| Extraction Method | Maceration at room temperature |

| Extraction Duration | 3 x 7 days |

| Resulting Product | Crude Ethanol Extract |

Experimental Protocol:

-

Air-dry the whole plants of Pteris semipinnata in a well-ventilated area, protected from direct sunlight.

-

Once thoroughly dried, pulverize the plant material into a fine powder using an industrial-grade blender or mill.

-

Macerate the powdered plant material (8.5 kg) in 95% ethanol at room temperature. The solvent should completely cover the plant material.

-

Allow the mixture to stand for 7 days with occasional agitation.

-

Decant the ethanol extract.

-

Repeat the maceration process two more times with fresh 95% ethanol for 7 days each to ensure exhaustive extraction.

-

Combine the ethanol extracts from all three macerations.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.

Purification of this compound

The purification of this compound from the crude ethanol extract is a multi-step process involving several chromatographic techniques to separate the complex mixture of phytochemicals.

Table 2: Chromatographic Purification Steps

| Step | Stationary Phase | Mobile Phase / Eluent | Compound Fraction |

| 1. Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Gradient of Chloroform (CHCl₃) and Methanol (MeOH) | Fractions A-H |

| 2. Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol (MeOH) | Sub-fractions of Fraction F |

| 3. Preparative HPLC | Reversed-Phase C18 | Gradient of Acetonitrile (ACN) and Water (H₂O) | Purified this compound |

Experimental Protocol:

-

Silica Gel Column Chromatography:

-

Subject the crude ethanol extract to column chromatography on a silica gel (200-300 mesh) column.

-

Elute the column with a stepwise gradient of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles. This initial separation will yield several fractions (designated A-H for reference). This compound is expected to elute in the more polar fractions.

-

-

Sephadex LH-20 Column Chromatography:

-

Take the fraction containing the compounds of interest (e.g., Fraction F) and apply it to a Sephadex LH-20 column.

-

Elute the column with 100% methanol. This step is effective for separating compounds based on molecular size and removing pigments and other impurities.

-

Collect the resulting sub-fractions.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the sub-fraction containing this compound using a preparative reversed-phase C18 HPLC column.

-

Employ a gradient elution system of acetonitrile (ACN) and water (H₂O). A typical gradient might start from 30% ACN in water and increase to 70% ACN over 40 minutes.

-

Monitor the elution profile using a UV detector (typically at 210 nm for this class of compounds).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Structural Elucidation and Data

The structure of this compound was elucidated using extensive spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR).[1][2][3][4]

Table 3: ¹³C-NMR Spectroscopic Data for this compound (in CD₃OD, 125 MHz)

| Position | Chemical Shift (δ) | Position | Chemical Shift (δ) |

| 1 | 40.2 (t) | 11 | 21.1 (t) |

| 2 | 19.9 (t) | 12 | 34.3 (t) |

| 3 | 39.1 (t) | 13 | 75.1 (s) |

| 4 | 45.5 (s) | 14 | 43.1 (t) |

| 5 | 58.1 (d) | 15 | 219.9 (s) |

| 6 | 70.1 (d) | 16 | 137.9 (s) |

| 7 | 43.2 (t) | 17 | 124.9 (t) |

| 8 | 54.7 (s) | 18 | 29.9 (q) |

| 9 | 66.1 (d) | 19 | 181.5 (s) |

| 10 | 40.9 (s) | 20 | 18.2 (q) |

Data obtained from the scientific literature.[1]

Experimental Workflow and Potential Biological Activity

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound and a potential signaling pathway that may be modulated by this class of compounds based on their reported anti-inflammatory activities.

Caption: Experimental workflow for this compound extraction.

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway.

References

- 1. scispace.com [scispace.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Application Notes and Protocols for Evaluating the Efficacy of Pterisolic Acid E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid E is a diterpenoid natural product isolated from Pteris semipinnata[1][2]. As a compound identified within anti-inflammatory compound libraries, this compound presents a promising candidate for drug discovery efforts targeting inflammatory processes and related pathologies. These application notes provide a comprehensive guide to evaluating the potential cytotoxic and anti-inflammatory effects of this compound using established cell-based assays. The detailed protocols and data presentation formats are designed to facilitate reproducible and robust preclinical assessment.

Preliminary Assessment: Cytotoxicity Profiling

A primary step in evaluating any new compound is to determine its cytotoxic profile. This is crucial to distinguish between a specific therapeutic effect and general toxicity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or a relevant cancer cell line) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.

Data Presentation:

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) |

| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 |

| 1 | 98.2 ± 3.9 | 95.7 ± 4.2 |

| 10 | 91.5 ± 5.3 | 88.1 ± 6.0 |

| 25 | 75.8 ± 6.1 | 65.4 ± 5.8 |

| 50 | 52.3 ± 4.8 | 41.9 ± 4.9 |

| 100 | 21.7 ± 3.5 | 15.2 ± 3.1 |

| IC₅₀ (µM) | ~50 | ~40 |

Evaluation of Anti-inflammatory Activity

Based on its inclusion in anti-inflammatory libraries, this compound is hypothesized to possess anti-inflammatory properties. This can be investigated by measuring its effect on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Principle: In inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO). The Griess assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., dexamethasone).

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Quantification of Pro-inflammatory Cytokines (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.

Experimental Protocol:

-

Cell Culture and Treatment: Follow the same steps for cell seeding, pre-treatment with this compound, and LPS stimulation as described in the Griess assay protocol.

-

Supernatant Collection: Collect the cell culture supernatant.

-